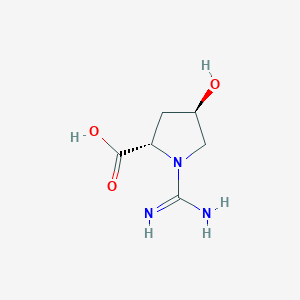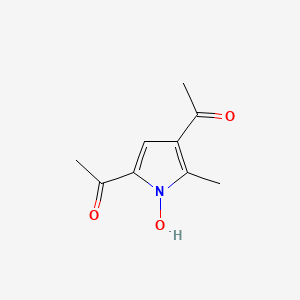
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone is a compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone can be achieved through several methods. One common approach involves a one-pot three-component reaction. This method typically includes the reaction of 5-chloroacetyl-8-hydroxyquinoline, acetylacetone, and amines in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) at 60°C . This green and simple method is advantageous due to its short reaction time, environmentally friendly procedure, and excellent yields.
Analyse Chemischer Reaktionen
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts such as DABCO. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of materials with specific properties, such as conducting polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival . By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of bacterial proliferation.
Vergleich Mit ähnlichen Verbindungen
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
2-Acetylpyrrole: This compound also contains an acetyl group attached to a pyrrole ring but lacks the hydroxy and methyl groups present in this compound.
1-(2,5-Dimethylpyrrol-1-yl)ethanone: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
1-(4-acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C9H11NO3/c1-5-8(6(2)11)4-9(7(3)12)10(5)13/h4,13H,1-3H3 |
InChI-Schlüssel |
YZJABZNDEHKWBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N1O)C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)
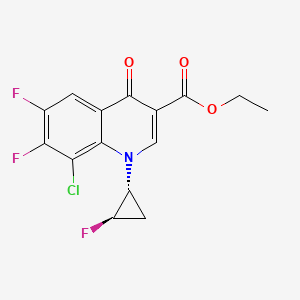

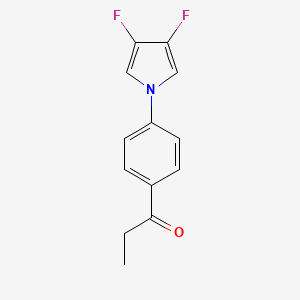
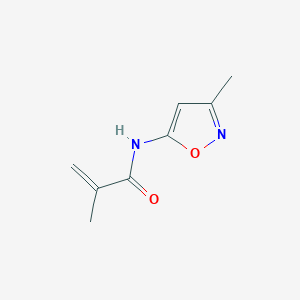
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)

![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)
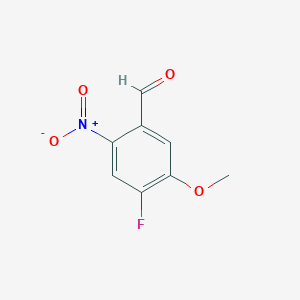

![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)
